![molecular formula C32H16N2 B12573512 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline CAS No. 192226-58-7](/img/structure/B12573512.png)
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline is a chemical compound with the molecular formula C₃₂H₁₆N₂. It is known for its unique structure, which includes phenanthroline and ethynylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline typically involves the Sonogashira coupling reaction. This reaction is catalyzed by palladium and copper iodide, using 4,7-dibromo-1,10-phenanthroline and 3-ethynylphenylacetylene as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a standard approach. Scaling up this reaction for industrial purposes would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The ethynyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the ethynyl groups .
Scientific Research Applications
4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Bis[(3-ethynylphenyl)ethynyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially altering their function. The compound’s photophysical properties also enable it to act as a fluorescent probe, making it useful in imaging applications .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the ethynylphenyl groups.
4,7-Diphenyl-1,10-phenanthroline: Similar structure but with phenyl groups instead of ethynylphenyl groups.
Uniqueness
The ethynyl groups also provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives .
Properties
CAS No. |
192226-58-7 |
|---|---|
Molecular Formula |
C32H16N2 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
4,7-bis[2-(3-ethynylphenyl)ethynyl]-1,10-phenanthroline |
InChI |
InChI=1S/C32H16N2/c1-3-23-7-5-9-25(21-23)11-13-27-17-19-33-31-29(27)15-16-30-28(18-20-34-32(30)31)14-12-26-10-6-8-24(4-2)22-26/h1-2,5-10,15-22H |
InChI Key |
JOEPGPNNKWKGHO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#CC2=C3C=CC4=C(C=CN=C4C3=NC=C2)C#CC5=CC=CC(=C5)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
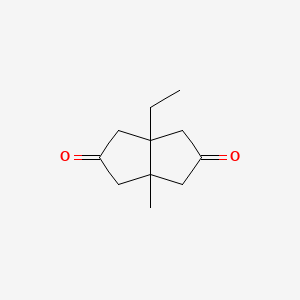
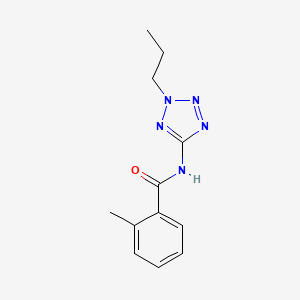
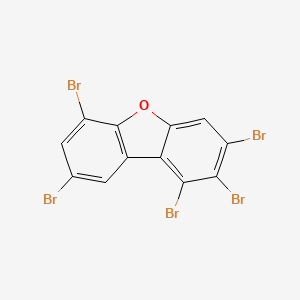
![N-{1-(2,4-dichlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-2-hydroxybenzamide](/img/structure/B12573466.png)
![Methyl {5-[(hex-3-en-1-yl)oxy]pentyl}phosphonate](/img/structure/B12573470.png)
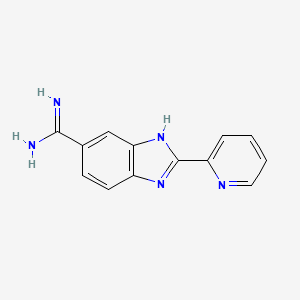


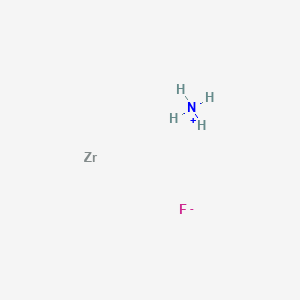
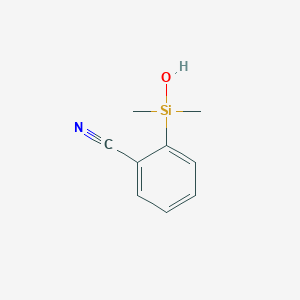
![(2R)-3-methyl-2-[[4-(4-phenylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12573506.png)
![N~1~-[4-(Pyren-1-yl)butyl]ethane-1,2-diamine](/img/structure/B12573518.png)
